(2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one
Overview
Description
(2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H18ClNO2 and its molecular weight is 315.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nonlinear Optical Properties
- Rahulan et al. (2014) synthesized a derivative compound and investigated its nonlinear optical properties using a Z-scan technique. They found a switch from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting potential use in optical device applications like optical limiters (Rahulan et al., 2014).
- Henari and Asiri (2011) also studied the nonlinear refractive index and absorption coefficient of a similar compound, proposing its use in optical limiting and optical devices in low-power regimes (Henari & Asiri, 2011).
Optical Properties and Fluorescence
- Khan, Asiri, and Aqlan (2016) synthesized a compound and examined its electronic absorption and fluorescence spectra in various solvents. They noted a red shift in absorption and emission maxima with increasing solvent polarity, indicating potential use as a probe in solubilization studies (Khan et al., 2016).
Crystal Structure and Solvatochromic Behavior
- Bogdanov et al. (2019) synthesized and analyzed the crystal structure and solvatochromic behavior of two derivatives, finding reversed solvatochromic behavior in different solvents. This could be relevant for nonlinear materials with second-order effects (Bogdanov et al., 2019).
Chemical Reactivity and Synthesis Applications
- Ali et al. (2019) studied the chemical reactivity of a related compound towards various phosphorus reagents, leading to the synthesis of novel phosphonochromones and phosphonopyrones, potentially useful in chemical synthesis (Ali et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a new chalcone derivative, and chalcones are known to interact with a wide range of biological targets due to their diverse chemical structures .
Mode of Action
It is known that chalcones generally interact with their targets through a variety of mechanisms, including binding to proteins, inhibiting enzymes, and modulating signal transduction pathways .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Chalcones are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
The compound’s photophysical properties, such as singlet absorption, molar absorptivity, oscillator strength, dipole moment, fluorescence spectra, and fluorescence quantum yield, have been investigated .
Result of Action
It has been observed that the compound exhibits significant red shift in the emission spectrum compared to the absorption spectrum upon increasing the solvent polarity, indicating a higher dipole moment in the excited state than in the ground state .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as solvent polarity and medium acidity . For example, the compound’s photophysical properties change significantly with changes in solvent polarity .
Properties
IUPAC Name |
(E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-20(2)12-11-18(21)15-5-9-17(10-6-15)22-13-14-3-7-16(19)8-4-14/h3-12H,13H2,1-2H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQMQTGOBKVJAC-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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